![molecular formula C16H14F3N3O3S B1664657 5-Hydroxylansoprazole CAS No. 131926-98-2](/img/structure/B1664657.png)
5-Hydroxylansoprazole
Vue d'ensemble
Description
5-Hydroxylansoprazole, également connu sous le nom d'AG1908, est un métabolite actif du lansoprazole. Le lansoprazole est un inhibiteur de la pompe à protons gastrique qui est efficace dans le traitement de diverses maladies peptiques. Le métabolisme du lansoprazole se produit par l'intermédiaire de l'enzyme CYP2C19, ce qui conduit à la formation de this compound .
Applications De Recherche Scientifique
Pharmacological Properties
5-Hydroxylansoprazole exhibits several pharmacological effects that may differ from its parent compound, lansoprazole. Notably, it retains some proton-pump inhibitory effects and may also possess unique mechanisms of action. Recent studies suggest that 5-HLS can inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell growth, particularly in triple-negative breast cancer (TNBC) cells . This potential anticancer property highlights the need for further investigation into the therapeutic applications of 5-HLS beyond acid suppression.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound sulfide, a derivative of 5-HLS. The research indicated that this compound could inhibit FASN, suggesting a possible therapeutic role in TNBC treatment .
- Drug Interaction Studies : this compound is involved in significant drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. For instance, studies have shown that fluvoxamine and clarithromycin can dramatically affect the pharmacokinetics of lansoprazole and its metabolites, including 5-HLS. These interactions are crucial for optimizing treatment regimens involving PPIs .
- Hepatoprotective Effects : Research indicates that lansoprazole, through its metabolite 5-HLS, may offer protective effects against drug-induced liver injury. In vitro studies demonstrated that lansoprazole treatment could enhance cell viability in models of cisplatin-induced cytotoxicity by activating the Nrf2 antioxidant pathway .
Comparative Analysis of Pharmacokinetics
The pharmacokinetics of this compound are influenced by genetic polymorphisms in CYP2C19, an enzyme critical for the metabolism of lansoprazole. Variations in this enzyme can lead to significant differences in drug metabolism among individuals:
CYP2C19 Genotype | AUC(0-infinity) Increase with Fluvoxamine | AUC(0-infinity) Increase with Clarithromycin |
---|---|---|
Homozygous Extensive Metabolizers (EMs) | 3.8-fold increase | 1.55-fold increase |
Heterozygous EMs | 2.5-fold increase | 1.74-fold increase |
Poor Metabolizers (PMs) | No significant change | 1.80-fold increase |
This table illustrates how different genotypes can affect the pharmacokinetic profile of lansoprazole and its metabolites, emphasizing the importance of personalized medicine in treatment strategies .
Mécanisme D'action
Target of Action
5-Hydroxylansoprazole is an active metabolite of Lansoprazole . The primary target of this compound is the gastric proton pump, also known as the H+/K+ ATPase enzyme . This enzyme is located on the secretory surface of gastric parietal cells and is responsible for the final step in the production of gastric acid .
Mode of Action
This compound, like Lansoprazole, works by selectively and irreversibly inhibiting the H+/K+ ATPase in the stomach lining . This inhibition blocks the final step of gastric acid production, thereby reducing the amount of acid in the stomach . This reduction in stomach acidity can help to heal or prevent ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions related to excessive stomach acid .
Biochemical Pathways
The metabolism of Lansoprazole to this compound is primarily mediated by the CYP2C19 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs and endogenous compounds .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to that of its parent drug, Lansoprazole . Once absorbed, Lansoprazole is extensively metabolized in the liver, primarily by the CYP2C19 enzyme, to form this compound . The pharmacokinetics of Lansoprazole and its metabolites can vary significantly among individuals due to genetic polymorphisms in CYP2C19 .
Result of Action
The inhibition of the gastric proton pump by this compound results in a decrease in gastric acid secretion . This can lead to an increase in gastric pH and a decrease in pepsin activity, which can promote the healing of gastric and duodenal ulcers . It can also reduce the symptoms of GERD and other conditions associated with excessive stomach acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of Lansoprazole, the parent drug of this compound . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can significantly influence the metabolism of Lansoprazole to this compound, thereby affecting its efficacy .
Analyse Biochimique
Biochemical Properties
5-Hydroxylansoprazole interacts with key enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The interaction between this compound and these enzymes is critical for its metabolic transformation .
Cellular Effects
This compound, like lansoprazole, has a significant impact on cellular processes. It influences cell function by reducing gastric acid secretion, which is crucial in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the H+/K+ ATPase enzyme system, a mechanism similar to that of lansoprazole .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is primarily metabolized by the cytochrome P450 system, specifically the CYP2C19 and CYP3A4 enzymes . This interaction can affect metabolic flux and metabolite levels.
Transport and Distribution
Given its role as a metabolite of lansoprazole, it is likely to follow similar distribution patterns .
Subcellular Localization
As a metabolite of lansoprazole, it may be expected to localize in similar cellular compartments, including the cytoplasm and mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-hydroxylansoprazole implique la conversion métabolique du lansoprazole par l'enzyme CYP2C19. Cette réaction enzymatique se produit dans des conditions physiologiques au sein du corps humain. La voie de synthèse spécifique implique l'hydroxylation du lansoprazole en position 5 du cycle benzénique .
Méthodes de production industrielle
La production industrielle du this compound est généralement obtenue par des procédés de biotransformation utilisant des systèmes microbiens ou enzymatiques qui expriment CYP2C19. Ces systèmes sont optimisés pour produire des rendements élevés du métabolite dans des conditions contrôlées .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-hydroxylansoprazole subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut se produire, conduisant à la formation de dérivés sulfoniques.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyle en d'autres groupes fonctionnels.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes ou les chlorures d'acyle
Principaux produits formés
Oxydation : Formation de dérivés sulfoniques.
Réduction : Formation de produits déshydroxylés.
Substitution : Formation de dérivés alkylés ou acylés
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans les études impliquant des inhibiteurs de la pompe à protons.
Biologie : Étudié pour son rôle dans le métabolisme du lansoprazole et ses effets sur la sécrétion d'acide gastrique.
Médecine : Étudié pour son potentiel thérapeutique dans le traitement des maladies peptiques et sa pharmacocinétique.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la pompe à protons et de médicaments associés
Mécanisme d'action
Le this compound exerce ses effets en inhibant la pompe à protons gastrique, également connue sous le nom d'ATPase H+/K+. Cette inhibition réduit la sécrétion d'acide gastrique, soulageant ainsi les troubles liés à l'acidité. Le composé cible la pompe à protons dans les cellules pariétales de la paroi de l'estomac, ce qui entraîne une diminution de la production d'acide .
Comparaison Avec Des Composés Similaires
Composés similaires
- Ommeprazole
- Pantoprazole
- Rabeprazole
- Esoméprazole
Unicité
Le 5-hydroxylansoprazole est unique en raison de son origine métabolique spécifique du lansoprazole et de son hydroxylation distincte en position 5. Cette modification structurale confère des propriétés pharmacocinétiques et pharmacodynamiques uniques par rapport aux autres inhibiteurs de la pompe à protons .
Activité Biologique
5-Hydroxylansoprazole is a significant metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric and esophageal disorders. Recent research has highlighted the compound's biological activities, particularly its potential anticancer properties and mechanisms of action in various biological systems.
This compound exhibits enhanced biological activity compared to its parent compound, lansoprazole. It has been shown to inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a critical role in tumor growth and survival. The metabolite not only inhibits FASN but also affects the non-homologous end joining (NHEJ) repair pathway of oxidative DNA damage, mediated through poly(ADP-ribose) polymerase 1 (PARP1) .
Antioxidant Properties
Research indicates that lansoprazole, including its metabolites like this compound, can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. In hepatic cells, this compound has demonstrated protective effects against cisplatin-induced cytotoxicity by upregulating antioxidant genes such as heme oxygenase-1 (HO1). The activation of this pathway suggests potential therapeutic applications for liver protection during chemotherapy .
Case Studies and Clinical Implications
A notable case study reported an elderly patient treated with lansoprazole who developed exfoliative dermatitis. This case emphasized the importance of monitoring adverse effects associated with PPI treatment, although it did not directly implicate this compound. The relationship between prolonged PPI use and skin reactions highlights the need for careful consideration of long-term therapy with these drugs .
Comparative Activity Table
To summarize the biological activities and mechanisms of this compound, the following table compares its effects with those of lansoprazole:
Activity | Lansoprazole | This compound |
---|---|---|
FASN Inhibition | Moderate | Stronger |
NHEJ Regulation | Limited | Significant |
Antioxidant Activity | Some activation of Nrf2 | Strong activation |
Cytoprotection in Hepatic Cells | Limited evidence | Evident in cisplatin models |
Clinical Use | Widely used for gastric disorders | Emerging research in oncology |
Future Directions
The growing body of evidence surrounding the biological activity of this compound opens avenues for further research into its potential as an anticancer agent and as a protective agent in oxidative stress-related conditions. Future studies should focus on:
- In vivo studies to assess the efficacy and safety profile of this compound in cancer models.
- Clinical trials to evaluate its impact on cancer treatment outcomes, especially in combination therapies.
- Mechanistic studies to elucidate the pathways involved in its biological activities.
Propriétés
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-98-2 | |
Record name | 5-Hydroxylansoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.